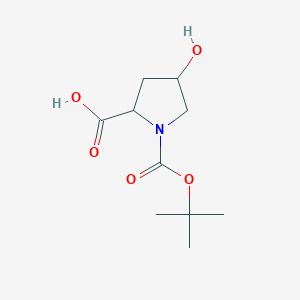

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable tool in synthetic chemistry.

Mécanisme D'action

Target of Action

The primary target of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound, also known as the tert-butyloxycarbonyl (BOC) group , can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects the amine group from reacting with other reagents during the synthesis process . After the synthesis is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Pharmacokinetics

It’s known that the compound is a white solid at room temperature and is soluble in some organic solvents such as ethanol and dimethylformamide .

Result of Action

The primary result of the action of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amine group .

Action Environment

The action of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . Therefore, the efficacy and stability of the compound’s action are highly dependent on the specific conditions of the reaction environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the amine group in pyrrolidine with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group can be introduced through subsequent reactions, such as oxidation or substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions . The use of flow microreactors also enhances the scalability and reproducibility of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like trifluoroacetic acid and hydrochloric acid are used for deprotection of the tert-butoxycarbonyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound.

Applications De Recherche Scientifique

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparaison Avec Des Composés Similaires

- 1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- 1-(Tert-butoxycarbonyl)-1H-pyrazol-4-yl boronic acid

- tert-Butyloxycarbonyl-protected amino acids

Comparison: this compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity. Compared to other tert-butoxycarbonyl-protected compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications .

Activité Biologique

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Boc-cis-D-Hyp-OH, is a compound with the chemical formula CHNO and a molecular weight of 231.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of liver fibrosis and its applications in drug development.

- CAS Number : 135042-12-5

- Molecular Weight : 231.25 g/mol

- Molecular Formula : CHNO

- Purity : Typically assessed in research settings to ensure efficacy in biological assays.

In Vitro Studies

Recent studies have evaluated the anti-fibrotic properties of various derivatives of aspartic acid, including compounds similar to this compound. These studies highlight its potential role in inhibiting liver fibrosis markers such as COL1A1 and α-SMA.

- Inhibitory Rates : Compounds related to this structure demonstrated inhibitory rates ranging from 31.18% to 49.34% against COL1A1, significantly higher than traditional compounds like EGCG (36.46%) and L-Asp (11.33%) .

- Mechanism of Action : The compound appears to exert its effects through modulation of the TGFβ1 signaling pathway, which is critical in fibrogenesis . It has been shown to reduce protein levels of fibronectin and COL1A1 in a dose-dependent manner following TGFβ1 stimulation.

Safety Profile

The safety profile of compounds similar to this compound was assessed using LX-2 cells (a human hepatic stellate cell line). Key findings include:

- Cytotoxicity Assessments : The cytotoxic concentrations (CC) were determined across various concentrations, revealing that certain derivatives exhibited high safety profiles with minimal cytotoxic effects .

Study on Liver Fibrosis

A notable study investigated the effects of aspartic acid derivatives, including those with structural similarities to this compound, on liver fibrosis in vitro. The results indicated a significant reduction in fibrotic markers and inflammation:

| Compound | IC (μmol/L) | CC (mmol/L) | Selectivity Index |

|---|---|---|---|

| Compound 41 | 30 | 13 | High |

| Compound 8a | N/A | N/A | High |

This table summarizes the effectiveness and safety of selected compounds from the study, showcasing their potential for further development .

Propriétés

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929761 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-69-7 | |

| Record name | NSC343720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.